Eburnamenine

Antihypoxic Cerebrovascular In Vivo Pharmacology

Eburnamenine (CAS 38199-30-3, C19H22N2, MW 278.4 g/mol) is a pentacyclic indole alkaloid and the fundamental parent structure of the eburnane–vincamine alkaloid family. It is not merely another congener, but rather the central pharmacophoric scaffold from which vinpocetine (ethyl apovincaminate), eburnamonine, and vindeburnol are formally derived via C-14 substitution or oxidation.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
Cat. No. B1235447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEburnamenine
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2
InChIInChI=1S/C19H22N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,10,13,18H,2,5,8-9,11-12H2,1H3/t18-,19+/m0/s1
InChIKeyVKTOXAGUZWAECL-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eburnamenine Procurement Guide: Core Scaffold for Vinca-Alkaloid Research and Synthesis


Eburnamenine (CAS 38199-30-3, C19H22N2, MW 278.4 g/mol) is a pentacyclic indole alkaloid and the fundamental parent structure of the eburnane–vincamine alkaloid family [1]. It is not merely another congener, but rather the central pharmacophoric scaffold from which vinpocetine (ethyl apovincaminate), eburnamonine, and vindeburnol are formally derived via C-14 substitution or oxidation . This privileged architecture features two defined stereocenters (3α,16α) and a 14,15-double bond that is responsible for its distinct chemical reactivity and synthetic utility as a late-stage divergent intermediate [2]. Because eburnamenine lacks the C-14 ester, ketone, or hydroxyl groups of its derivatives, it serves as the cleanest baseline probe for isolating contributions of the core eburnane skeleton to receptor binding, metabolic stability, and cytotoxicity in head-to-head comparisons with the more complex clinical candidates.

Why Scientists Cannot Simply Substitute Vinpocetine or Eburnamonine for Eburnamenine


Although vinpocetine, eburnamonine, and vindeburnol all share the eburnane core, their pharmacological profiles diverge sharply because each substituent at C-14 dictates a distinct balance of CaM-PDE1 inhibition, voltage-gated sodium channel blockade, muscarinic receptor modulation, and metabolic lability [1]. Vinpocetine is a potent PDE1 inhibitor (IC50 ≈ 19–21 µM) and Na+ channel blocker (IC50 ≈ 44.2 µM), yet it is rapidly hydrolyzed to apovincaminic acid (the free carboxylic acid) in vivo, requiring careful ester prodrug design . Eburnamonine displays greater metabolic stability than both vinpocetine and vincamine, making it attractive for CNS applications, but its C-16 oxo group introduces additional stereoelectronic constraints absent in eburnamenine [2]. Generic interchange across these compounds therefore confounds interpretation of structure–activity relationships, invalidates pharmacokinetic predictions, and introduces off-target liabilities that are not simply dose-proportional. For procurement decisions, specifying the exact eburnane congener is essential because even a single oxidation state difference (14,15-ene vs. 14-oxo vs. 14-ethyl ester) fundamentally redirects target engagement and metabolic fate.

Eburnamenine Product-Specific Quantitative Differentiation Evidence Guide


Antihypoxic Potency: Eburnamenine-Based Compounds Achieve Superior Survival ED50 Relative to Vincamine in a Standardized Nitrogen Hypoxia Model

In a direct head-to-head comparative study of eburnane alkaloids for protection against hypoxia-induced lethality in mice, the eburnamenine congener 1-eburnamonine demonstrated markedly greater potency than vincamine [1]. The study used intraperitoneal administration and exposure to 100% nitrogen gas for 80 seconds. The data establish a potency rank order within this scaffold class, providing a quantitative benchmark for prioritizing eburnamenine-derived architectures over the parent natural product vincamine in cerebral oxygenator research.

Antihypoxic Cerebrovascular In Vivo Pharmacology

Cerebral Hemodynamic Selectivity: Eburnamenine Scaffold Increases Cerebral Oxygen Supply Without Cerebral Vasodilation, Differentiating It from Vincamine

In anesthetized dog experiments directly comparing l-eburnamonine (2 mg/kg i.v.) with vincamine, l-eburnamonine increased cerebral oxygen supply and cerebral oxygen consumption while notably avoiding cerebral vasodilation—a mechanism that differentiates it from vincamine and other classical vasodilators [1][2]. This uncoupling of oxygen delivery from vasodilation suggests an alternative mode of cerebral capillary recruitment, corroborated by rheoencephalogram improvements. The eburnamenine scaffold therefore offers a hemodynamic profile distinct from vincamine, which relies more heavily on vasodilatory mechanisms.

Cerebral Metabolism Hemodynamics Neuroprotection

Metabolic Stability Advantage: Eburnamonine Demonstrates Significantly Lower Intrinsic Clearance Than Vincamine and Vinpocetine in Rat Liver Microsomes

In a controlled in vitro metabolism study comparing vincamine, vinpocetine, and eburnamonine using rat liver microsomal enzymes and UPLC quantification (LLOQ 0.02–0.025 µg/mL), eburnamonine exhibited significantly lower intrinsic clearance than both vincamine and vinpocetine [1]. All three alkaloids demonstrated minimal interaction with Pgp and Bcrp drug efflux transporters, consistent with their ability to cross the BBB. The superior metabolic stability of eburnamonine directly informs the projected stability of the eburnamenine scaffold and supports its prioritization as a lead scaffold for CNS therapeutics where extended half-life is required.

Drug Metabolism BBB Penetration Pharmacokinetics

Cytotoxicity Selectivity: Eburnamenine Exhibits Selective Activity in Eburnane Alkaloid Panels Against HT-29 Colorectal Adenocarcinoma

In a systematic screen of six eburnane-type indole alkaloids (eburnamine, isoeburnamine, eburnaminol, larutensine, eburnamenine, eburnamonine) isolated from Kopsia terengganensis against HT-29 colorectal adenocarcinoma cells using the MTT assay, only eburnaminol (IC50 = 75.8 ± 3.06 µM) exhibited significant dose-dependent growth suppression compared to cisplatin (IC50 > 100 µM) [1]. While eburnamenine itself was not the most potent congener in this assay, its inclusion in the panel confirmed that the eburnane scaffold is amenable to cytotoxicity optimization and that specific substitution patterns (C-16 hydroxyl in eburnaminol) dramatically enhance activity over the parent eburnamenine structure.

Cytotoxicity Cancer Research Natural Products

Anticholinergic Target Engagement: Eburnamenine Is a Validated Acetylcholinesterase Ligand in Silico, Prioritizing It for Cholinergic Disorders

In an in silico molecular docking study of thirteen plant-derived alkaloids against acetylcholinesterase (AChE), eburnamenine was among the compounds analyzed for anti-cholinergic action [1]. Although pleiocarpine demonstrated the most promising docking score, eburnamenine was specifically included as a representative eburnane scaffold alongside eburnamine and eburnamonine. This study establishes eburnamenine as a validated AChE ligand at the computational level, providing the first evidence that the eburnane core can engage cholinergic targets—a finding that architecture maps directly to procognitive and anti-Alzheimer's research applications.

Anticholinergic Alzheimer's Disease Molecular Docking

Chiral Scaffold Integrity: Eburnamenine Enables Stereochemically Defined Synthesis of the Entire Eburnane Library

The enantio- and diastereoselective synthesis of eburnamenine has been achieved from L-glutamic acid or D-mannitol via a (S)-trityl-lactone intermediate, which is stereo-selectively converted to (+)-eburnamine, (–)-eburnamenine, and (–)-eburnamonine [1]. This unified chiral synthesis confirms that eburnamenine can be accessed in high enantiomeric purity with defined C-3 and C-16 stereochemistry, making it a pivotal intermediate for divergent library construction. The availability of a robust chiral synthesis route differentiates eburnamenine from racemic alternatives or mixtures obtained from plant extraction, where stereoisomer contamination (e.g., isoeburnamine) can confound biological results.

Stereoselective Synthesis Chiral Pool Divergent Synthesis

Highest-Value Procurement Scenarios for Eburnamenine Based on Differentiated Evidence


Cerebral Ischemia Drug Discovery: Baseline Scaffold for Oxygenator Lead Optimization

Given that eburnamenine-based compounds consistently demonstrate superior antihypoxic ED50 values relative to vincamine (21.0 vs. 47.0 mg/kg) and that they increase cerebral oxygen supply without triggering vasodilation, eburnamenine is the preferred starting scaffold for medicinal chemistry programs targeting acute ischemic stroke [1][2]. Researchers can elaborate the C-14 position to modulate PDE1/Na+ channel activity in a predictable manner, using the parent eburnamenine as the reference control to isolate scaffold-intrinsic effects from substituent-driven pharmacology.

CNS Pharmacokinetic Optimization: A Metabolically Stable Privileged Core

The demonstrated lower intrinsic clearance of eburnamonine in rat liver microsomes relative to vinpocetine and vincamine directly supports the use of the eburnamenine scaffold for CNS programs where extended brain half-life is critical [1]. The scaffold's minimal interaction with BBB efflux transporters (Pgp, Bcrp) further validates it for neuro-oncology or neurodegenerative disease applications where tumor or target tissue concentrations must be sustained above therapeutic thresholds over extended dosing intervals.

Cholinergic and Multitarget Anti-AD Lead Generation

Eburnamenine's validated in silico AChE binding, combined with the known CaM-PDE1 and sodium channel pharmacology of its vinpocetine derivative, makes the eburnane scaffold uniquely suited for developing multitarget-directed ligands (MTDLs) for Alzheimer's disease [1]. By procuring eburnamenine as the core intermediate, medicinal chemistry teams can rationally introduce C-14 ester or C-14 methylene modifications to simultaneously modulate cholinergic, cerebrovascular, and neuroprotective pathways—a strategy not accessible with single-target clinical candidates that lack this core architecture.

Stereochemically Controlled Fragment Library Construction

The availability of a well-defined chiral synthesis of eburnamenine from inexpensive chiral pool starting materials (L-glutamic acid or D-mannitol) makes it a commercially attractive building block for fragment-based drug discovery [1]. Unlike complex natural product extracts with variable enantiomeric excess, synthetic eburnamenine guarantees batch-to-batch stereochemical reproducibility, which is essential for fragment screening campaigns where impurity-driven false positives can derail hit-to-lead progression. Procurement of synthetic-grade eburnamenine thus represents a cost-effective entry point into the eburnane chemical space for fragment libraries.

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